

3-Methoxybut-1-yne IUPAC nomenclature and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxybut-1-yne

Cat. No.: B1653657

[Get Quote](#)

An In-depth Technical Guide to 3-Methoxybut-1-yne

This technical guide provides a comprehensive overview of the IUPAC nomenclature, structure, and properties of **3-methoxybut-1-yne**. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document summarizes available quantitative data, outlines a plausible experimental protocol for its synthesis, and includes visualizations to illustrate key concepts.

IUPAC Nomenclature and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **3-methoxybut-1-yne**.^[1] The structure is characterized by a four-carbon chain with a terminal alkyne (a triple bond between carbons 1 and 2) and a methoxy group (-OCH₃) attached to the third carbon atom.

The canonical SMILES representation of the molecule is CC(C#C)OC.^[1]

Structure:

Physicochemical and Spectroscopic Data

Experimental data for **3-methoxybut-1-yne** is not readily available in the public domain. The following table summarizes computed data for the compound, primarily sourced from

PubChem. It is crucial to note that these are theoretical values and may differ from experimentally determined parameters.

Property	Value	Source
Molecular Formula	C ₅ H ₈ O	PubChem[1]
Molecular Weight	84.12 g/mol	PubChem[1]
CAS Number	18857-02-8	PubChem[1]
XLogP3	0.6	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	1	PubChem
Exact Mass	84.057514874	PubChem[1]
Topological Polar Surface Area	9.2 Å ²	PubChem[1]

Note: All data in this table is computed and should be used as an estimation.

Experimental Protocols: A Plausible Synthetic Approach

A specific, detailed experimental protocol for the synthesis of **3-methoxybut-1-yne** is not extensively documented in readily accessible literature. However, a plausible synthetic route can be adapted from general methods for the preparation of secondary alkynyl ethers. One such common method involves the Williamson ether synthesis, where a sodium alkoxide reacts with a propargyl halide.

Proposed Synthesis of 3-Methoxybut-1-yne via Williamson Ether Synthesis

This protocol describes a representative procedure that could be adapted for the synthesis of **3-methoxybut-1-yne**.

Materials:

- 3-Butyn-2-ol
- Sodium hydride (NaH)
- Anhydrous tetrahydrofuran (THF)
- Methyl iodide (CH₃I)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)

Methodology:

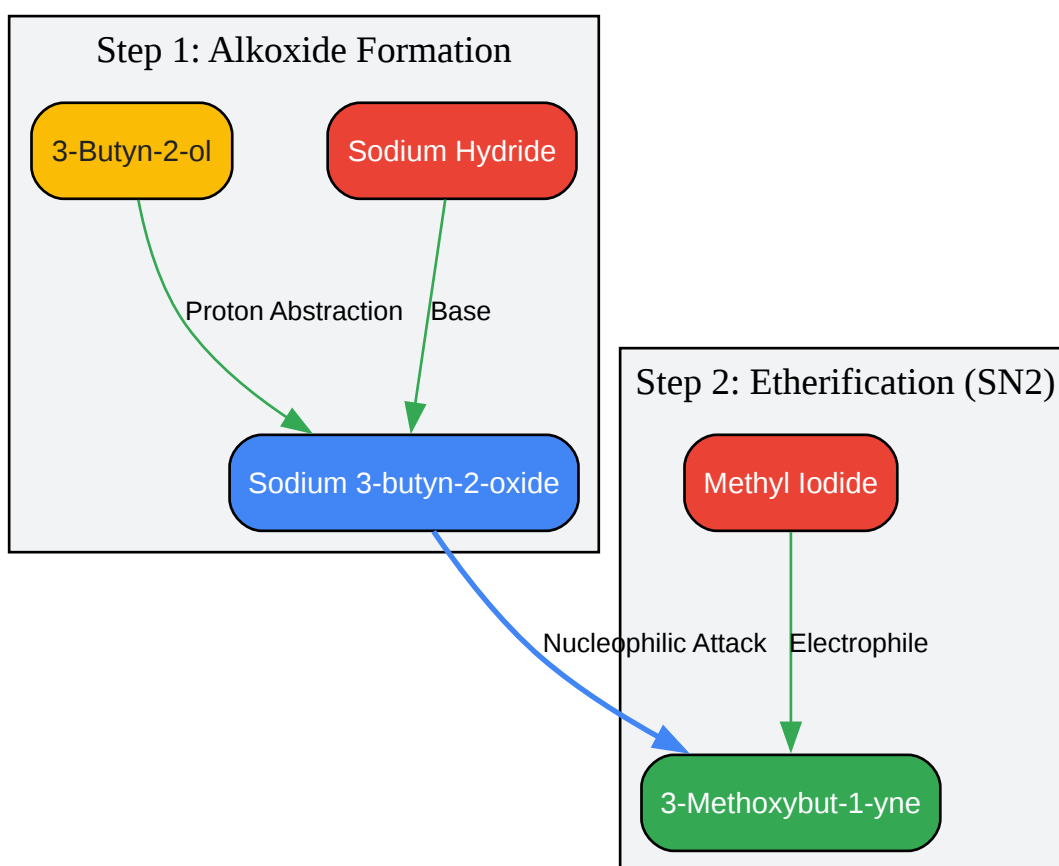
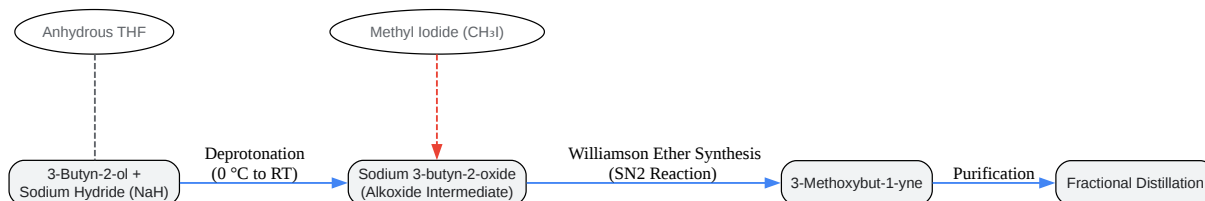
- **Alkoxide Formation:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a 60% dispersion of sodium hydride in mineral oil. Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of 3-butyn-2-ol in anhydrous THF to the stirred suspension of sodium hydride via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure complete formation of the sodium butynoxide.
- **Etherification:** Cool the reaction mixture back to 0 °C and add methyl iodide dropwise. After the addition, allow the mixture to warm to room temperature and stir overnight.
- **Work-up:** Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether.
- Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by fractional distillation to obtain **3-methoxybut-1-yne**.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the logical workflow for the proposed synthesis of **3-methoxybut-1-yne**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methoxybut-1-yne | C₅H₈O | CID 325947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Methoxybut-1-yne IUPAC nomenclature and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1653657#3-methoxybut-1-yne-iupac-nomenclature-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com